Physicochemical Property Differentiation: Predicted Lipophilicity vs. Key Analogs
The predicted lipophilicity (clogP) of 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is 3.12, which is higher than the unsubstituted N-phenyl parent compound (predicted clogP ~2.5) [1]. This increased lipophilicity, conferred by the 2-chloro substituent, suggests potentially enhanced passive membrane permeability but also increased risk of low aqueous solubility compared to less lipophilic analogs [2]. In a biological context, the related compound 4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has a significantly higher clogP of 5.58, which may limit its drug-likeness relative to the target compound [3].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.12 (predicted) |
| Comparator Or Baseline | N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide (no 2-chloro): clogP ~ 2.5 (predicted). Analog with 4-(2-chlorophenyl) group: clogP = 5.58 (modeled). |
| Quantified Difference | The target compound is ~0.6 log units more lipophilic than the non-chlorinated N-phenyl analog and ~2.5 log units less lipophilic than the bulkier 4-substituted analog. |
| Conditions | Calculated using XLogP3 algorithm via PubChem and MolBIC database entries. |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME profile; a balanced clogP (typically 1-3.5) is often preferred for oral bioavailability, suggesting CAS 2034201-65-3 may occupy a more favorable physicochemical space compared to more extreme analogs, potentially justifying its selection for hit-to-lead campaigns.
- [1] ChemAxon. clogP prediction for 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide. Data retrieved from chemicalize.com (Instant JChem calculation). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
- [3] MolBIC Database. Compound Details for 4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide. Entry CP0433049. View Source
